Cas no 221558-28-7 (5-Bromo-2-methylthiazole-4-carbaldehyde)

5-Bromo-2-methylthiazole-4-carbaldehyde is a versatile heterocyclic aldehyde used as a key intermediate in organic synthesis and pharmaceutical research. Its bromine and aldehyde functional groups enable selective modifications, making it valuable for constructing complex thiazole-based scaffolds. The compound exhibits high reactivity in cross-coupling reactions, nucleophilic additions, and condensation processes, facilitating the development of bioactive molecules. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic applications. This reagent is particularly useful in medicinal chemistry for designing analogs with potential therapeutic activity. Proper handling under inert conditions is recommended due to its sensitivity to air and moisture.
5-Bromo-2-methylthiazole-4-carbaldehyde structure
221558-28-7 structure
Product Name:5-Bromo-2-methylthiazole-4-carbaldehyde
CAS No:221558-28-7
MF:C5H4BrNOS
MW:206.06035900116
MDL:MFCD05156510
CID:244276
PubChem ID:849367
Update Time:2025-05-20

5-Bromo-2-methylthiazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-methylthiazole-4-carbaldehyde
    • 4-Thiazole carboxaldehyde,5-bromo-2-methyl-(9CI)
    • 4-Thiazolecarboxaldehyde,5-bromo-2-methyl-
    • 5-Bromo-2-methyl-1,3-thiazole-4-carbaldehyde
    • 5‐BROMO‐2‐METHYL‐4‐THIAZOLECARBALDEHYDE
    • 4-Thiazolecarboxaldehyde,5-bromo-2-methyl-(9CI)
    • SCHEMBL24007355
    • DTXSID80357286
    • AO-638/15167014
    • InChI=1/C5H4BrNOS/c1-3-7-4(2-8)5(6)9-3/h2H,1H
    • A878681
    • Z1269241302
    • AKOS016012807
    • EN300-200295
    • MFCD05156510
    • 5-BROMO-2-METHYL-4-THIAZOLECARBALDEHYDE
    • 5-bromo-2-methyl-1, 3-thiazole-4-carbaldehyde
    • WIA55828
    • 221558-28-7
    • CS-0214872
    • MDL: MFCD05156510
    • Inchi: 1S/C5H4BrNOS/c1-3-7-4(2-8)5(6)9-3/h2H,1H3
    • InChI Key: OUQBLRHOOXUPAB-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=O)N=C(C)S1

Computed Properties

  • Exact Mass: 204.91972
  • Monoisotopic Mass: 204.91970g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • PSA: 29.96

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5-Bromo-2-methylthiazole-4-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:221558-28-7)5-Bromo-2-methylthiazole-4-carbaldehyde
Order Number:A878681
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:58
Price ($):1279.0
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Additional information on 5-Bromo-2-methylthiazole-4-carbaldehyde

Introduction to 5-Bromo-2-methylthiazole-4-carbaldehyde (CAS No: 221558-28-7)

5-Bromo-2-methylthiazole-4-carbaldehyde is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No) 221558-28-7, belongs to the thiazole class of molecules, which are well-documented for their role in various biological processes and therapeutic applications. The presence of both bromine and methyl substituents in its structure enhances its reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores.

The thiazole core of this molecule is a six-membered aromatic ring consisting of sulfur and nitrogen atoms, which is known to be a common motif in many bioactive natural products and synthetic drugs. The bromo substituent at the 5-position and the methyl group at the 2-position introduce specific electronic and steric properties that can influence its interactions with biological targets. These features make 5-Bromo-2-methylthiazole-4-carbaldehyde a promising candidate for further derivatization and exploration in drug discovery programs.

In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy against a wide range of diseases, including infectious diseases, cancer, and inflammatory conditions. The aldehyde functional group at the 4-position of the thiazole ring provides a reactive site for further chemical modifications, such as condensation reactions with amino compounds to form Schiff bases or reduction to yield alcohols. These transformations are crucial for generating novel analogs with enhanced pharmacological properties.

One of the most compelling aspects of 5-Bromo-2-methylthiazole-4-carbaldehyde is its potential as a scaffold for developing small-molecule inhibitors targeting specific enzymes or receptors involved in pathological pathways. For instance, studies have shown that thiazole derivatives can interact with enzymes like kinases and cyclases, which are often dysregulated in cancer cells. The bromine atom, in particular, can serve as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of aryl or heteroaryl groups into the molecule.

Recent advances in computational chemistry have also facilitated the rational design of thiazole-based drugs by predicting binding affinities and optimizing molecular structures. Virtual screening techniques have been employed to identify 5-Bromo-2-methylthiazole-4-carbaldehyde as a hit compound that interacts with biological targets of interest. This approach has accelerated the drug discovery process by reducing the time and cost associated with experimental screening.

The synthesis of 5-Bromo-2-methylthiazole-4-carbaldehyde typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include bromination of 2-methylthiazole followed by formylation at the 4-position. The choice of reagents and reaction conditions is critical to achieving high yields and purity, which are essential for subsequent biological evaluations. Palladium-catalyzed cross-coupling reactions have also been explored as alternative synthetic strategies to introduce various substituents into the thiazole core.

Beyond its pharmaceutical applications, 5-Bromo-2-methylthiazole-4-carbaldehyde has shown promise in material science research. Thiazole derivatives are known for their ability to form coordination complexes with metal ions, which can be exploited in the development of catalysts or luminescent materials. The aldehyde group can participate in chelation with transition metals, leading to stable complexes with unique electronic properties.

The growing interest in green chemistry has also influenced the synthesis of 5-Bromo-2-methylthiazole-4-carbaldehyde, with researchers seeking more sustainable methodologies. Solvent-free reactions, microwave-assisted synthesis, and catalytic processes that minimize waste are being increasingly adopted. These approaches align with global efforts to reduce the environmental impact of chemical manufacturing while maintaining high efficiency.

In conclusion, 5-Bromo-2-methylthiazole-4-carbaldehyde (CAS No: 221558-28-7) represents a structurally interesting and biologically relevant compound with numerous potential applications. Its unique combination of functional groups makes it a valuable building block for drug discovery and material science research. As advancements continue in synthetic methodologies and computational modeling, the exploration of thiazole derivatives like this one is expected to yield novel compounds with significant therapeutic benefits.

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(CAS:221558-28-7)5-Bromo-2-methylthiazole-4-carbaldehyde
A878681
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Quantity:1g
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